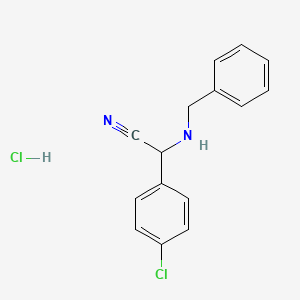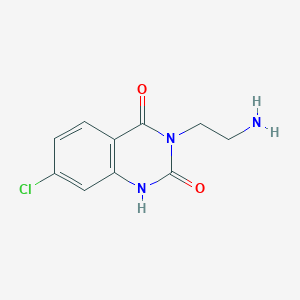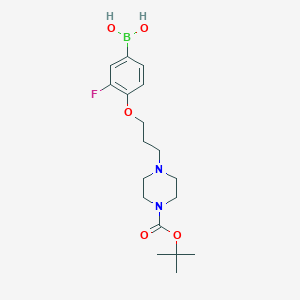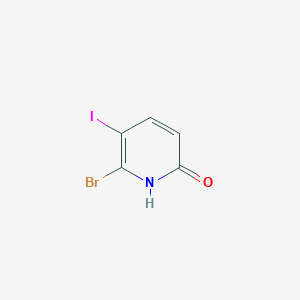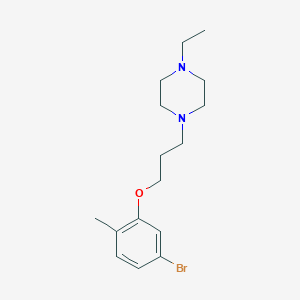![molecular formula C9H7BrN2O2 B1447844 methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1448259-40-2](/img/structure/B1447844.png)
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Vue d'ensemble
Description
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a chemical compound with the empirical formula C9H7BrN2O2 . It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl ester group at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is 255.06800 . Unfortunately, specific information about its density, boiling point, and melting point is not available .Applications De Recherche Scientifique
Structural Analysis
The structural analysis of derivatives related to methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been a focal point in crystallography and spectroscopy. Detailed studies involving FT-IR, NMR spectroscopy, and X-ray diffraction have been conducted to understand the molecular structure and properties of these compounds. The comprehensive characterization of these compounds aids in elucidating their chemical behavior and potential applications in various scientific domains (Anuradha et al., 2014).
Chemical Synthesis Routes
Advanced synthetic routes involving methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate showcase its versatility in organic synthesis. Techniques such as Fischer cyclization and three-component condensation methods have been employed to construct complex molecular architectures. These methodologies underline the compound's role as a pivotal building block in the synthesis of intricate organic molecules, presenting opportunities for the discovery and development of new chemical entities (Alekseyev et al., 2015).
Novel Compound Formation
Research on methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate extends to the formation of novel compounds, which possess unique chemical structures and properties. The compound has been used in the synthesis of various heterocyclic compounds, contributing to the enrichment of chemical diversity and offering potential applications in pharmaceuticals, agrochemicals, and materials science (Lichitsky et al., 2010).
Orientations Futures
The future directions for research on methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3, given the role of these receptors in various types of tumors . This could potentially lead to the development of new therapeutic strategies for cancer treatment.
Propriétés
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIWZVNXCQJMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
